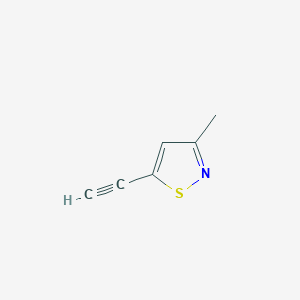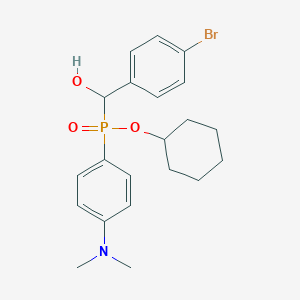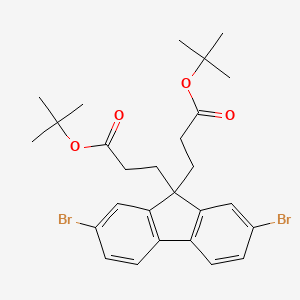
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide" is a synthetic chemical entity with intriguing biological and chemical properties. It contains benzoxazole and thiazole moieties, which are known for their diverse pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide typically involves multiple steps:
Formation of Benzoxazole Core: : The starting materials for the benzoxazole core include salicylic acid and aniline derivatives. These undergo cyclization to form the benzoxazole ring.
Thiazole Synthesis: : Thiazole is often synthesized from thiourea and alpha-haloketones through cyclization.
Coupling Reaction: : The benzoxazole and thiazole intermediates are coupled through amide bond formation. This usually requires activating agents like EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide) and reaction conditions like reflux in organic solvents.
Industrial Production Methods
For industrial production, process optimization is key. The steps typically involve:
Scalable Synthesis: : High-yield reactions under controlled conditions to ensure purity.
Purification: : Techniques like crystallization or chromatography to isolate the final product.
Quality Control: : Analytical methods (e.g., HPLC, NMR) to verify compound identity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : It can undergo oxidation at the thiazole ring, potentially forming sulfoxides or sulfones.
Reduction: : The benzoxazole moiety can be reduced under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : H2O2 or mCPBA for oxidation reactions.
Reducing Agents: : Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution Reactions: : Halogenating agents for electrophilic aromatic substitution.
Major Products
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Reduced forms of benzoxazole.
Substitution: : Halogenated benzoxazole or thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: : Used as an intermediate in synthesizing more complex pharmaceutical compounds.
Biology
Enzyme Inhibition Studies: : Potential inhibitor for enzymes with benzoxazole and thiazole binding sites.
Medicine
Antibacterial and Antifungal: : Exhibits biological activity against certain bacterial and fungal strains.
Industry
Material Science: : Precursor for polymers with specific properties.
Mécanisme D'action
The mechanism by which 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide exerts its effects often involves binding to biological macromolecules, altering their function. The molecular targets may include:
Enzymes: : Inhibition by binding to the active site.
Receptors: : Modulation of receptor activity through binding interactions.
Pathways: : Disruption of cellular pathways, leading to the desired pharmacological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazolinone Derivatives: : Shares the benzoxazole core.
Thiazole-based Compounds: : Similar in the thiazole moiety.
Amide-linked Heterocycles: : Resemblance in the amide bond linking heterocyclic rings.
Uniqueness
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-1,3-thiazol-2-ylpropanamide is unique due to its combination of benzoxazole and thiazole moieties, providing a distinctive set of chemical and biological properties not commonly found in other compounds.
This was fun to write! Hope you found it insightful. Anything else you'd like to dive into?
Propriétés
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-11(15-12-14-6-8-20-12)5-7-16-9-3-1-2-4-10(9)19-13(16)18/h1-4,6,8H,5,7H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHVFBBCLFIVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)

![2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2862713.png)
![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)



![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)

